N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroacridines. . This compound, in particular, has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride typically involves the Pfitzinger condensation reaction. This method includes the reaction of 5,5′-(ethane-1,2-diyl) diindoline-2,3-dione with several cyclanones . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. NMR, MS, and FT-IR are commonly used to confirm the molecular structure of the synthesized compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N,N’-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride has shown promise in several scientific research areas:
Mechanism of Action
The mechanism of action of N,N’-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to and inactivates cholinesterases, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic transmission . The compound may also interact with other molecular pathways, contributing to its multifaceted biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine: This compound has a similar structure but with a heptane linker instead of hexane.
Tacrine hydrochloride: Known for its use as a cholinesterase inhibitor in Alzheimer’s treatment.
9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine: Another tetrahydroacridine derivative with potential biological activities.
Uniqueness
N,N’-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride stands out due to its specific hexane linker, which may influence its biological activity and interaction with molecular targets
Properties
Molecular Formula |
C32H39ClN4 |
---|---|
Molecular Weight |
515.1 g/mol |
IUPAC Name |
N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C32H38N4.ClH/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32;/h3,5,7,9,13,15,17,19H,1-2,4,6,8,10-12,14,16,18,20-22H2,(H,33,35)(H,34,36);1H |
InChI Key |
JJBPQPJPUDMPQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.